4-(Trifluoromethyl)picolinimidamide hydrochloride
Overview
Description
4-(Trifluoromethyl)picolinimidamide hydrochloride is a useful research compound. Its molecular formula is C7H7ClF3N3 and its molecular weight is 225.60. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
The research on 4-(Trifluoromethyl)picolinimidamide hydrochloride extends into the realm of fluorine chemistry, where compounds with trifluoromethyl groups are of significant interest due to their unique reactivity and utility in synthesizing complex fluorinated molecules. For instance, the study by Plevey, Rendell, and Tatlow (1982) on fluorinations with complex metal fluorides demonstrates the transformation of methyl pyridines with caesium tetrafluorocobaltate, leading to a range of polyfluoro-4-picolines with varying fluorinated groups, highlighting the compound's role in synthesizing fluorinated heterocycles Plevey, R. W., Rendell, R., & Tatlow, J. (1982). Journal of Fluorine Chemistry.
Materials Science
In materials science, derivatives of this compound are investigated for their potential in developing novel materials with unique properties. For example, the synthesis and characterization of polyimides from novel dianhydrides, as discussed by Myung, Ahn, and Yoon (2004), explore how the introduction of trifluoromethyl groups into polyimide backbones can significantly alter their thermal, optical, and dielectric properties, making them suitable for advanced electronic applications Myung, B., Ahn, C., & Yoon, T. (2004). Polymer.
Medicinal Chemistry
In medicinal chemistry, the structural motifs of this compound derivatives are explored for their biological activities and potential therapeutic applications. For example, Kil et al. (2014) synthesized 4-phthalimide derivatives of N-(3-chlorophenyl)-2-picolinamide for positron emission tomography (PET) imaging, demonstrating the compound's utility in developing diagnostic tools for neurological conditions Kil, K.-E., Poutiainen, P., Zhang, Z., Zhu, A., Choi, J.-K., Jokivarsi, K., & Brownell, A. L. (2014). Journal of Medicinal Chemistry.
Organic Synthesis
The role of this compound in organic synthesis is further exemplified by its use in the synthesis of complex organic molecules. The work by Crich and Dudkin (2001) on the reactivity of partially protected N-acetylglucosamine derivatives in glycosylation reactions illustrates how derivatives of picolinic acid, a related compound, can enhance the reactivity of glycosyl acceptors, thereby facilitating the synthesis of complex carbohydrates Crich, D., & Dudkin, V. (2001). Journal of the American Chemical Society.
Safety and Hazards
This compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H320, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or dust, and washing hands thoroughly after handling .
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3.ClH/c8-7(9,10)4-1-2-13-5(3-4)6(11)12;/h1-3H,(H3,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIANKIGGKEYMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C(=N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704317 | |
Record name | 4-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909109-68-8 | |
Record name | 4-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.